1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one
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Overview
Description
1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one is a complex organic compound with a unique structure that includes a hexahydro-2H-3a,6-methanobenzo[d]isothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-2H-3a,6-methanobenzo[d]isothiazole core, followed by the introduction of the but-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)propan-1-one
Uniqueness
1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one is unique due to its specific structural features, such as the hexahydro-2H-3a,6-methanobenzo[d]isothiazole core and the but-2-en-1-one moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-1-[(5S)-10,10-dimethyl-4,4-dioxo-4λ6-thia-3-azatricyclo[5.2.1.01,5]decan-6-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-10(16)11-9-6-7-14(13(9,2)3)8-15-19(17,18)12(11)14/h4-5,9,11-12,15H,6-8H2,1-3H3/b5-4+/t9?,11?,12-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORBJSYXSZEGB-OBKQBRKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1C2CCC3(C1S(=O)(=O)NC3)C2(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1[C@H]2C3(CCC1C3(C)C)CNS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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